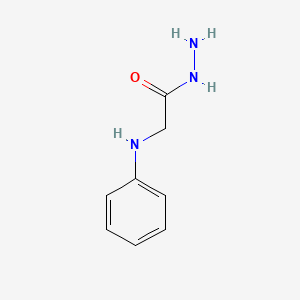

2-Anilinoacetohydrazide

説明

2-Anilinoacetohydrazide is an organic compound featuring a hydrazide group (-CONHNH₂) attached to an aniline (phenylamino) moiety. Its structure enables diverse reactivity, making it a versatile precursor in medicinal and coordination chemistry. The compound is synthesized via coupling reactions, such as the condensation of hydrazine derivatives with carbonyl-containing intermediates . Key applications include:

- Antimicrobial Activity: this compound forms stable complexes with lanthanide ions (e.g., La³⁺, Gd³⁺), which exhibit enhanced antimicrobial properties compared to the free ligand .

- Heterocycle Synthesis: It serves as a precursor for synthesizing 1,2,4-triazoles and other heterocyclic scaffolds with biological relevance .

- Coordination Chemistry: The hydrazide and aniline groups act as tridentate ligands, coordinating through carbonyl oxygen, azomethine nitrogen, and pyridine nitrogen in metal complexes .

特性

IUPAC Name |

2-anilinoacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-11-8(12)6-10-7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKELCSMVLKMMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312194 | |

| Record name | 2-Anilinoacetohydrazide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29111-46-4 | |

| Record name | 29111-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anilinoacetohydrazide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PHENYLAMINO)ACETOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YU5SKQ5EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilinoacetohydrazide typically involves the reaction of aniline with acetic anhydride to form acetanilide, followed by the reaction with hydrazine hydrate. The process can be summarized as follows:

-

Formation of Acetanilide

Reactants: Aniline and acetic anhydride.

Conditions: The reaction is carried out in the presence of a catalyst such as concentrated hydrochloric acid, and the mixture is heated to around 50°C.

-

Formation of this compound

Reactants: Acetanilide and hydrazine hydrate.

Conditions: The reaction is typically conducted in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-Anilinoacetohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of substituted hydrazides or other derivatives.

科学的研究の応用

2-Anilinoacetohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various organic compounds.

Biology: Employed in the development of bioactive molecules and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, polymers, and other industrial materials

作用機序

The mechanism of action of 2-Anilinoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Anilinoacetohydrazides

2-(3-Bromoanilino)acetohydrazide

- Structure : Substituted with a bromine atom at the meta position of the aniline ring.

- Properties: Enhanced antimicrobial potency due to the electron-withdrawing bromine group, which increases electrophilicity and interaction with microbial targets .

2-(4-Methylanilino)acetohydrazide

Sulfur-Containing Acetohydrazides

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(2,4-dimethoxyphenyl)methylene]acetohydrazide

- Structure : Incorporates a benzimidazole-thioether and dimethoxyphenyl group.

- Dimethoxy groups increase steric hindrance, altering reactivity in cyclization reactions compared to 2-anilinoacetohydrazide .

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

- Structure : Features a benzimidazole-thioether and hydroxyphenyl group.

- Properties: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents .

Heterocyclic Acetohydrazide Derivatives

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Key Research Findings and Data Tables

Table 2: Antimicrobial Activity of Selected Compounds

Mechanistic Insights and Trends

- Electron-Withdrawing Groups (e.g., -Br) : Enhance antimicrobial activity by increasing electrophilicity and target binding .

- Lipophilic Substituents (e.g., -CH₃) : Improve membrane permeability but may reduce aqueous solubility .

- Heterocyclic Moieties (e.g., benzimidazole) : Introduce multitarget capabilities, though synthetic complexity rises .

生物活性

2-Anilinoacetohydrazide (C₈H₁₁N₃O), a versatile organic compound, has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through the condensation of 2-aniline with acetohydrazide. The compound features a hydrazone functional group, which is crucial for its biological interactions. Its structure allows it to coordinate with metal ions, enhancing its biological efficacy, particularly in the formation of lanthanide complexes that exhibit improved antimicrobial activity .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness is often enhanced when complexed with lanthanide ions. For example, studies have demonstrated that lanthanide(III) complexes of this compound show increased antibacterial and antifungal activities compared to the free ligand. This enhancement is attributed to the chelation effect, which increases lipophilicity and decreases polarity, allowing better penetration into microbial cells .

Table 1: Antimicrobial Activity of this compound and Its Lanthanide Complexes

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | Pseudomonas aeruginosa | Low |

| Lanthanide Complex | Pseudomonas aeruginosa | Moderate |

| Lanthanide Complex | Bacillus cirroflagellosus | Moderate |

| Lanthanide Complex | Aspergillus niger | Moderate |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have revealed that derivatives of this compound possess significant anticancer activity, particularly against triple-negative breast cancer cells .

Case Study: Anticancer Efficacy in Cell Lines

A study evaluated the effect of this compound on MDA-MB-231 (triple-negative breast cancer) cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at concentrations as low as 10 µM after 48 hours of treatment.

1. Interaction with Enzymes

The biochemical activity of this compound involves interactions with various enzymes, including hydrolases and oxidoreductases. These interactions can influence metabolic pathways and cellular functions, leading to altered gene expression and signaling pathways .

2. Formation of Hydrazones

The compound readily forms hydrazones with aldehydes and ketones, a reaction facilitated by the nucleophilic nitrogen atom in the hydrazide group. This property is significant for its potential applications in drug development as it enhances the stability and bioactivity of the resulting products .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the absorption and distribution of this compound are influenced by its chemical structure and interaction with biological membranes. However, toxicity assessments indicate that higher doses may lead to adverse effects such as enzyme inhibition and cellular damage .

Table 2: Dosage Effects on Biological Activity

| Dosage (mg/kg) | Observed Effects |

|---|---|

| Low (5-10) | Minimal effects |

| Medium (20-50) | Significant biochemical changes |

| High (100+) | Toxic effects observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。